3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings attached to the pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method is the cyclization of 1,3-diketones with substituted hydrazines under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(4-chlorophenyl)-1-(4-bromophenyl)-1H-pyrazole: Similar structure but with different positions of bromine and chlorine atoms.
3,5-bis(4-fluorophenyl)-1-(4-chlorophenyl)-1H-pyrazole: Fluorine atoms instead of bromine on the phenyl rings.
3,5-bis(4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazole: Methyl groups instead of bromine on the phenyl rings.
Uniqueness
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)-1H-pyrazole is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and can lead to distinct properties compared to similar compounds.
Properties
Molecular Formula |
C21H13Br2ClN2 |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-1-(4-chlorophenyl)pyrazole |
InChI |
InChI=1S/C21H13Br2ClN2/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)19-11-9-18(24)10-12-19/h1-13H |
InChI Key |
DIXMUMXBVZYWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Br)Br |
Origin of Product |
United States |
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